Cas no 851410-87-2 (N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide)

N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a hybrid structure combining indole and thiophene moieties linked via an acetamide bridge. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for biologically active agents. The presence of the 2-methylindole group may enhance binding affinity to certain receptors, while the thiophene ring contributes to electronic diversity, possibly improving pharmacokinetic properties. The compound’s structural complexity allows for selective modifications, making it a versatile intermediate in drug discovery. Its well-defined synthetic pathway ensures reproducibility, and its stability under standard conditions facilitates handling in research applications. Further studies may explore its pharmacological or material science applications.
N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide structure
851410-87-2 structure
Product Name:N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide
CAS No:851410-87-2
MF:C17H18N2OS
MW:298.402622699738
CID:5975909
PubChem ID:5080463
Update Time:2025-06-11

N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide
    • 2-Thiopheneacetamide, N-[2-(2-methyl-1H-indol-1-yl)ethyl]-
    • N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
    • N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide
    • CCG-28301
    • SR-01000124203-1
    • SR-01000124203
    • F0613-0112
    • 851410-87-2
    • IDI1_009322
    • HMS1420C03
    • N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide
    • AKOS024587618
    • IFLab1_002863
    • Inchi: 1S/C17H18N2OS/c1-13-11-14-5-2-3-7-16(14)19(13)9-8-18-17(20)12-15-6-4-10-21-15/h2-7,10-11H,8-9,12H2,1H3,(H,18,20)
    • InChI Key: XAYJZHGRLLWOKJ-UHFFFAOYSA-N
    • SMILES: C1(CC(NCCN2C3=C(C=CC=C3)C=C2C)=O)SC=CC=1

Computed Properties

  • Exact Mass: 298.11398438g/mol
  • Monoisotopic Mass: 298.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 62.3Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Predicted)
  • Boiling Point: 556.6±45.0 °C(Predicted)
  • pka: 15.48±0.46(Predicted)

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Additional information on N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide

N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide (CAS No. 851410-87-2): A Comprehensive Overview

N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide (CAS No. 851410-87-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of indole and thiophene, two important heterocyclic structures with diverse biological activities. The compound's unique chemical structure and functional groups make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular formula of N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide is C17H18N2O3S, and its molecular weight is approximately 330.40 g/mol. The compound features an indole ring, which is known for its role in various biological processes, including neurotransmission and cell signaling. The thiophene moiety, on the other hand, contributes to the compound's aromaticity and electronic properties, making it an attractive scaffold for drug design.

Recent studies have highlighted the potential of N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide in several therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that compounds with indole and thiophene moieties can modulate key enzymes and receptors involved in these conditions, potentially slowing disease progression and alleviating symptoms.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacological properties of N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-yl)acetamide. The compound was found to exhibit potent inhibitory activity against beta-secretase (BACE1), an enzyme implicated in the production of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. This finding suggests that N-2-(2-methyl-1H-indol-1-yl)ethyl-2-(thiophen-2-y l)acetamide could be a promising lead compound for the development of BACE1 inhibitors.

Beyond neurodegenerative diseases, N-2-(2-methyl-H-indol-l yl)ethyl - 2 - (thiophen - 2 - yl ) acetamide has also shown potential in cancer research. Studies have demonstrated that compounds with similar structural features can target specific oncogenic pathways, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study published in Cancer Research reported that a derivative of N - 2 - ( 2 - methyl - H - indol - l yl ) ethyl - 2 - ( thiophen - 2 - yl ) acetamide exhibited selective cytotoxicity against breast cancer cells while sparing normal cells.

The synthetic route for N - 2 - ( 2 - methyl - H - indol - l yl ) ethyl - 2 - ( thiophen - 2 - yl ) acetamide involves several steps, including the formation of the indole and thiophene moieties and their subsequent coupling. One common approach is to use a palladium-catalyzed cross-coupling reaction to link the two heterocyclic rings. This method provides high yields and excellent regioselectivity, making it suitable for large-scale synthesis.

In terms of pharmacokinetics, N - 2 - ( 2 - methyl - H - indol - l yl ) ethyl - 2 - ( thiophen - 2 - yl ) acetamide has been shown to have favorable properties. It exhibits good oral bioavailability and a reasonable half-life in vivo, which are crucial factors for its potential as an oral therapeutic agent. Additionally, preliminary toxicity studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

The future prospects for N - 2 -( 3 methyl H indol l yl ) ethyl ( thiophen l yl ) acetamide are promising. Ongoing clinical trials are evaluating its efficacy and safety in various disease models, with preliminary results showing encouraging outcomes. Researchers are also exploring combination therapies involving this compound to enhance its therapeutic potential.

In conclusion, N -( l methyl H indol l yl ) ethyl -( thiophen l yl ) acetamide (CAS No. 851410-*87*-* * * * * * * * * * * * * * * * *) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable candidate for the development of novel therapeutic agents targeting neurodegenerative diseases and cancer. As research continues to uncover new applications and optimize its properties, this compound holds great promise for improving patient outcomes and advancing medical science.

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